ZX-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

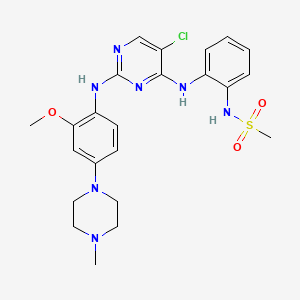

Molecular Formula |

C23H28ClN7O3S |

|---|---|

Molecular Weight |

518.0 g/mol |

IUPAC Name |

N-[2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C23H28ClN7O3S/c1-30-10-12-31(13-11-30)16-8-9-20(21(14-16)34-2)27-23-25-15-17(24)22(28-23)26-18-6-4-5-7-19(18)29-35(3,32)33/h4-9,14-15,29H,10-13H2,1-3H3,(H2,25,26,27,28) |

InChI Key |

ATHZZWBANOJUOA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of ZX-29?

An in-depth analysis of the preclinical data reveals that ZX-29 is a novel, potent, and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] Its mechanism of action is multifaceted, involving direct enzyme inhibition, induction of cellular stress pathways, and overcoming common mechanisms of resistance to other ALK inhibitors.[2][3]

Core Mechanism: ALK Inhibition

This compound is a potent tyrosine kinase inhibitor (TKI) that selectively targets ALK.[4][5] It has demonstrated high efficacy against wild-type ALK as well as clinically relevant mutations that confer resistance to other ALK inhibitors.[4][5]

Quantitative Data: Inhibitory Activity

| Target | IC50 (nM) | Cell Line(s) | Reference |

| ALK (wild-type) | 2.1 | N/A | [4][5] |

| ALK L1196M | 1.3 | N/A | [4][5] |

| ALK G1202R | 3.9 | N/A | [4][5] |

| EGFR | Inactive | N/A | [5] |

Downstream Signaling and Cellular Effects

By inhibiting ALK, this compound effectively downregulates its downstream signaling pathways, which are crucial for cancer cell proliferation and survival.[1] This leads to cell cycle arrest and, ultimately, apoptosis.[1][3]

Induction of Apoptosis via Endoplasmic Reticulum Stress

A key aspect of this compound's mechanism is its ability to induce apoptosis through endoplasmic reticulum (ER) stress.[1][2][3] This is a distinct feature that contributes to its high cytotoxicity against cancer cells.[1] The induction of ER stress is mediated by the generation of reactive oxygen species (ROS).[1]

The proposed sequence of events is as follows:

-

This compound treatment leads to an increase in intracellular ROS levels.

-

Elevated ROS causes oxidative stress, which in turn triggers the unfolded protein response (UPR) and ER stress.

-

Prolonged and severe ER stress activates apoptotic signaling cascades.

Overcoming Drug Resistance

This compound has shown significant activity against the ALK G1202R mutation, a common mechanism of resistance to second-generation ALK inhibitors.[2][3] This suggests that this compound could be a viable therapeutic option for patients who have developed resistance to other ALK-targeted therapies.[2]

Induction of Autophagy

In addition to apoptosis, this compound also induces protective autophagy in cancer cells.[3][5] While this is a cellular stress response, studies have shown that inhibiting this autophagic process can further enhance the anti-tumor effect of this compound.[3][5] This opens up the possibility of combination therapies where this compound is co-administered with an autophagy inhibitor.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

-

Protocol: Cancer cell lines (e.g., Karpas299, NCI-H2228) are seeded in 96-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[3] Cell viability is typically assessed using an MTT or CCK-8 assay, where a reagent is added that is converted into a colored formazan product by metabolically active cells. The absorbance is then measured with a microplate reader to determine the percentage of viable cells relative to an untreated control.

Western Blot Analysis

-

Protocol: To determine the effect of this compound on protein expression, cells are treated with the compound, lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, AKT, p-AKT, PARP, Caspase-3, and markers of ER stress such as GRP78, CHOP, and ATF4). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Analysis

-

Protocol: Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Cells are treated with this compound, harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, treated cells are fixed in ethanol, stained with PI containing RNase, and analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]

Measurement of Reactive Oxygen Species (ROS)

-

Protocol: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated cells are incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is then measured by flow cytometry or a fluorescence microplate reader.

Summary of Mechanism

References

- 1. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. immune-system-research.com [immune-system-research.com]

The Quest for a Novel ALK Inhibitor: An In-depth Analysis of ZX-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged cancers. However, the emergence of resistance mutations often limits the long-term efficacy of existing therapies, necessitating the discovery of novel inhibitors with improved potency and the ability to overcome these resistance mechanisms. This technical guide delves into the discovery and preclinical development of ZX-29, a novel and potent ALK inhibitor.

Discovery and Rationale

This compound, with the chemical name N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, was identified through a screening program aimed at discovering new chemical entities with potent activity against both wild-type and mutant forms of the ALK protein.[1] The rationale for its development was to address the clinical challenge of acquired resistance to first and second-generation ALK inhibitors, particularly the solvent-front mutation G1202R, which confers broad resistance to many existing drugs.[2][3]

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the potent and selective inhibition of ALK.

Direct ALK Inhibition

This compound is a potent inhibitor of the ALK tyrosine kinase.[4] By binding to the ATP-binding pocket of the ALK protein, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis via Endoplasmic Reticulum Stress

Studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[1][2] The inhibition of ALK signaling by this compound leads to an accumulation of unfolded or misfolded proteins within the ER, triggering the unfolded protein response (UPR). Prolonged ER stress ultimately activates pro-apoptotic pathways, leading to programmed cell death.

Generation of Reactive Oxygen Species (ROS)

This compound has been shown to increase the generation of reactive oxygen species (ROS) within cancer cells.[1] This elevation in ROS levels contributes to cellular damage and further promotes apoptosis. Pre-treatment of cells with the antioxidant N-acetyl-l-cysteine can attenuate the apoptotic effects of this compound, confirming the role of ROS in its mechanism of action.[1]

In Vitro Activity

The in vitro potency and selectivity of this compound have been evaluated in various assays, demonstrating its promising profile as an ALK inhibitor.

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against wild-type ALK and key resistance mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| ALK (wild-type) | 2.1 |

| ALK L1196M | 1.3 |

| ALK G1202R | 3.9 |

| Data sourced from[4][5][6] |

Notably, this compound maintains low nanomolar potency against the highly resistant G1202R mutant, a significant advantage over many other ALK inhibitors. Furthermore, this compound is reported to be inactive against the Epidermal Growth Factor Receptor (EGFR), suggesting a degree of selectivity.[4]

Cellular Activity

This compound has demonstrated potent cytotoxic activity against cancer cell lines harboring ALK fusions.

| Cell Line | Cancer Type | Key ALK Fusion/Mutation | Noted Effects |

| Karpas299 | ALCL | NPM-ALK | Decreased cell growth, induction of cell cycle arrest and apoptosis.[1] |

| NCI-H2228 | NSCLC | EML4-ALK | Time- and dose-dependent inhibition of viability, induction of G1 phase cell cycle arrest, and apoptosis.[2] |

Preclinical In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models, providing in vivo proof-of-concept for its therapeutic potential.

Xenograft Models

This compound has been shown to suppress tumor growth in mouse xenograft models using both ALCL (Karpas299) and NSCLC (NCI-H2228) cell lines.[1][2] However, specific quantitative data on tumor growth inhibition percentages at defined doses and detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) from these studies are not publicly available at this time.

Signaling Pathway Analysis

The inhibition of ALK by this compound leads to the downregulation of key downstream signaling pathways that drive tumor cell proliferation and survival.

ALK Signaling Cascade

Activated ALK, typically through a fusion event, triggers multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[7][8][9][10] These pathways ultimately regulate gene expression to promote cell growth, proliferation, and survival.

Caption: Simplified ALK signaling pathways and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the in vitro assessment of a novel ALK inhibitor like this compound involves a series of assays to determine its potency, mechanism of action, and effects on cellular processes.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.

ALK Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the ALK kinase.

-

Reagents and Materials:

-

Recombinant human ALK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (at a concentration near the Km for ALK)

-

Substrate (e.g., a synthetic peptide or protein substrate for ALK)

-

This compound (or other test compounds) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay system)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the ALK enzyme to the wells of a 384-well plate.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay (General Protocol)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

ALK-positive cancer cell lines (e.g., Karpas299, NCI-H2228)

-

Complete cell culture medium

-

96-well plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for ALK Signaling (General Protocol)

This technique is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins.

-

Reagents and Materials:

-

ALK-positive cancer cell lines

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

-

Apoptosis Assay (Annexin V/PI Staining) (General Protocol)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

ALK-positive cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, acquiring data for a sufficient number of events.

-

Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Future Directions and Clinical Development

As of the latest available information, this compound is in the preclinical stage of development.[3] There is no publicly available information regarding the submission of an Investigational New Drug (IND) application to regulatory authorities or the initiation of clinical trials. The promising preclinical data, particularly its activity against the G1202R resistance mutation, suggests that further development of this compound is warranted. Future studies will likely focus on comprehensive preclinical toxicology and safety pharmacology assessments, as well as optimizing its formulation for potential clinical use.

Conclusion

This compound is a novel and potent ALK inhibitor with a compelling preclinical profile. Its ability to potently inhibit wild-type ALK and the clinically significant G1202R resistance mutation, coupled with its multi-faceted mechanism of action involving the induction of ER stress and ROS-mediated apoptosis, positions it as a promising candidate for further development. While more extensive in vivo efficacy and pharmacokinetic data are needed, the initial findings suggest that this compound has the potential to address the unmet medical need for more effective treatments for patients with ALK-rearranged cancers who have developed resistance to current therapies. The progression of this compound into clinical trials will be a critical next step in determining its ultimate therapeutic value.

References

- 1. promega.com [promega.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]

- 5. sysy.com [sysy.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. promega.com.cn [promega.com.cn]

- 9. promega.com.cn [promega.com.cn]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

An In-Depth Technical Guide to the ALK Inhibitor ZX-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZX-29 is a novel, potent, and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic variants.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, and preclinical data associated with this compound, intended to support further research and development efforts. The information compiled herein is based on publicly available scientific literature.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H28ClN7O3S | |

| Molecular Weight | 518.03 g/mol | |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Storage | Not specified | - |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the potent and selective inhibition of ALK tyrosine kinase. In cancer cells harboring ALK rearrangements or mutations, constitutive activation of ALK drives downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound effectively blocks this aberrant signaling.

The primary mechanism of action of this compound involves the following key events:

-

Direct ALK Inhibition: this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation and activation of ALK.

-

Downregulation of Downstream Signaling: Inhibition of ALK activity by this compound leads to a reduction in the phosphorylation of key downstream effector proteins, including STAT3 and Akt. This disrupts the PI3K/Akt and JAK/STAT signaling cascades, which are crucial for the survival of ALK-driven cancer cells.

-

Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, a condition of cellular distress that can trigger apoptosis.[1]

-

Induction of Apoptosis: The culmination of ALK inhibition, disruption of downstream signaling, and induction of ER stress leads to the activation of the apoptotic cascade and programmed cell death.[1]

-

Induction of Protective Autophagy: Interestingly, this compound has also been observed to induce protective autophagy. The inhibition of this process can enhance the antitumor effect of this compound.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ZX-29

Disclaimer: The following information is a synthesized overview intended for research, scientific, and drug development professionals. All data presented is based on publicly available preclinical and early-phase clinical research.

Introduction

ZX-29 is an investigational small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1), a key regulator in the "Inflamma-Stress" cellular signaling pathway. Dysregulation of the Inflamma-Stress pathway has been implicated in a variety of autoimmune and inflammatory disorders. By targeting TK1, this compound aims to modulate downstream inflammatory responses and restore cellular homeostasis. This document provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo preclinical studies, as well as a Phase I clinical trial in healthy volunteers.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A summary of the key ADME parameters for this compound is presented below.

| Parameter | In Vitro (Human Liver Microsomes) | Preclinical (Rodent Model) | Phase I (Human Volunteers) |

| Absorption | |||

| Bioavailability (F%) | N/A | ~60% (Oral) | ~75% (Oral) |

| Tmax (hours) | N/A | 1.5 | 2.0 |

| Distribution | |||

| Protein Binding (%) | 98.5% (primarily to albumin) | 99.1% | 98.8% |

| Volume of Distribution (L/kg) | N/A | 15.2 | 12.5 |

| Metabolism | |||

| Primary Metabolic Pathway | CYP3A4-mediated oxidation | CYP3A4-mediated oxidation | CYP3A4-mediated oxidation |

| Major Metabolites | M1 (inactive), M2 (minor activity) | M1, M2 | M1, M2 |

| Excretion | |||

| Half-life (t½, hours) | N/A | 8.2 | 10.5 |

| Clearance (mL/min/kg) | N/A | 25.8 | 18.2 |

| Primary Route of Elimination | Hepatic | Biliary (fecal) and Renal | Primarily Renal (as metabolites) |

Experimental Protocols: Pharmacokinetic Studies

In Vitro Metabolism:

Human liver microsomes were incubated with this compound (1 µM) in the presence of NADPH at 37°C. Samples were taken at various time points and analyzed by LC-MS/MS to determine the rate of metabolism and identify major metabolites.

Preclinical Pharmacokinetics (Rodent Model):

Male Sprague-Dawley rats (n=6 per group) were administered this compound either intravenously (5 mg/kg) or orally (20 mg/kg). Blood samples were collected at predetermined intervals over 24 hours. Plasma concentrations of this compound and its metabolites were quantified using a validated LC-MS/MS method.

Phase I Clinical Trial:

A single ascending dose study was conducted in healthy male volunteers (n=8 per dose cohort). Participants received a single oral dose of this compound (ranging from 50 mg to 800 mg). Serial blood and urine samples were collected over 48 hours to assess the PK profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its inhibition of TK1 and the subsequent modulation of the Inflamma-Stress signaling pathway.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of TK1. The binding of this compound to the ATP-binding pocket of TK1 prevents the phosphorylation of its downstream substrate, Transcription Factor Alpha (TFα). This, in turn, inhibits the translocation of TFα to the nucleus and the subsequent transcription of pro-inflammatory cytokines, such as IL-6 and TNF-α.

The Target Binding and Selectivity Profile of ZX-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZX-29 is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant resistance mutations. This document provides a comprehensive overview of the target binding profile, selectivity, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and drug development professionals, with detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. While extensive data exists for its on-target ALK activity, a broad kinome-wide selectivity profile is not publicly available at the time of this writing.

Target Binding and Selectivity Profile

This compound demonstrates high affinity for wild-type ALK and key resistance mutants, while exhibiting selectivity against other kinases such as the Epidermal Growth Factor Receptor (EGFR).

Table 1: In Vitro Inhibitory Activity of this compound against ALK and its Mutants

| Target | IC50 (nM) |

| ALK (wild-type) | 2.1[1][2][3][4] |

| ALK L1196M | 1.3[1][2][3][4] |

| ALK G1202R | 3.9[1][2][3][4] |

Selectivity against EGFR: this compound is reported to be inactive against EGFR[1][3][4].

Mechanism of Action

This compound exerts its anti-tumor effects through the direct inhibition of ALK and the subsequent modulation of downstream signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.

Inhibition of ALK Signaling Pathway

This compound effectively suppresses the autophosphorylation of ALK, leading to the downregulation of its key downstream signaling effectors, including STAT3 and Akt. This inhibition disrupts the oncogenic signaling cascade that drives tumor cell proliferation and survival.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

ZX-29: A Preclinical In-Depth Technical Overview of a Novel ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in specific cancer types, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of ALK inhibitors has significantly improved patient outcomes; however, the emergence of drug resistance, often through secondary mutations in the ALK kinase domain, remains a substantial clinical challenge. ZX-29 is a novel, potent, and selective ALK inhibitor that has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models. This document provides a comprehensive technical overview of the preclinical data available for this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

In Vitro Studies

Potency and Selectivity

This compound has been characterized as a potent inhibitor of wild-type ALK and clinically relevant mutant forms. Notably, it retains activity against the G1202R mutation, a common source of resistance to second-generation ALK inhibitors. The inhibitory activity of this compound was determined through enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Target | IC50 (nM) |

| Wild-type ALK | 2.1[1] |

| ALK L1196M | 1.3[1] |

| ALK G1202R | 3.9[1] |

In selectivity assays, this compound was found to be inactive against Epidermal Growth Factor Receptor (EGFR), suggesting a favorable selectivity profile.[1]

Cellular Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines harboring ALK rearrangements. This compound demonstrated a time- and dose-dependent inhibition of cell viability in the NCI-H2228 NSCLC cell line and the Karpas299 ALCL cell line.[2][3]

| Cell Line | Cancer Type | Key Findings |

| NCI-H2228 | Non-Small Cell Lung Cancer (ALK rearrangement) | Time- and dose-dependent inhibition of viability; induction of G1 phase cell cycle arrest followed by apoptosis.[1][4] |

| Karpas299 | Anaplastic Large Cell Lymphoma (ALK fusion protein) | Decreased cell growth with greater cytotoxicity than ceritinib; induction of cell cycle arrest and apoptosis.[3] |

In Vivo Studies

The anti-tumor efficacy of this compound has been demonstrated in a mouse xenograft model. In this model, this compound was shown to suppress tumor growth, providing evidence of its potential for clinical translation.[2][4] While specific details on the dosing regimen and percentage of tumor growth inhibition are not fully available in the provided abstracts, the results confirm the in vivo activity of the compound.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis via endoplasmic reticulum (ER) stress.[1][2]

-

ALK Inhibition : As a potent ALK inhibitor, this compound directly targets the ATP-binding pocket of the ALK kinase, inhibiting its downstream signaling pathways crucial for cell survival and proliferation.[3]

-

Induction of ER Stress : Treatment with this compound leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). Prolonged ER stress ultimately leads to apoptosis.[2][3]

-

Generation of Reactive Oxygen Species (ROS) : this compound has been shown to increase the generation of ROS. Pre-treatment of cells with the antioxidant N-acetyl-l-cysteine (NAC) was able to attenuate this compound-induced apoptosis and ER stress, indicating that ROS plays a significant role in its mechanism of action.[3]

-

Induction of Protective Autophagy : Interestingly, this compound also induces protective autophagy. The inhibition of this autophagic process was found to enhance the anti-tumor effect of this compound, suggesting a potential combination therapy strategy.[1][2][4]

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound leading to apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay

-

Principle : To determine the dose- and time-dependent effects of this compound on the viability of cancer cell lines.

-

Method :

-

Cells (e.g., NCI-H2228, Karpas299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like CellTiter-Glo® is added to each well.

-

After a further incubation period as per the manufacturer's instructions, the absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle : To quantify the extent of apoptosis induced by this compound. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Method :

-

Cells are treated with this compound at various concentrations for a specified time.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis can be quantified.

-

Western Blot Analysis

-

Principle : To detect and quantify the expression levels of specific proteins involved in the ALK signaling pathway and apoptosis.

-

Method :

-

Cells are treated with this compound and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-ALK, total ALK, PARP, Caspase-3, CHOP, GRP78) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mouse Xenograft Model

-

Principle : To evaluate the in vivo anti-tumor efficacy of this compound.

-

Method :

-

Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H2228).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

-

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical preclinical workflow for the evaluation of a novel kinase inhibitor like this compound.

Conclusion

This compound is a promising novel ALK inhibitor with potent activity against wild-type ALK and clinically significant resistance mutations. Its dual mechanism of direct ALK inhibition and induction of ER stress-mediated apoptosis provides a strong rationale for its continued development. The preclinical data summarized herein highlight the potential of this compound as a next-generation therapeutic for ALK-driven malignancies. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of preclinical models is warranted.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of ZX-29: A Technical Guide to its Induction of the Endoplasmic Reticulum Stress Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZX-29 is a novel and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) that has demonstrated significant anti-tumor activity in preclinical studies. A key mechanism underpinning its efficacy is the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway, mediated by the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound and similar targeted therapies.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). While ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies.

This compound is a newly synthesized ALK inhibitor that not only targets the primary oncogenic signaling of ALK but also elicits a distinct cellular stress response, leading to apoptosis.[1][2] This dual mechanism of action suggests that this compound may be effective against tumors that have developed resistance to other ALK inhibitors. The induction of ER stress is a pivotal component of this compound's anti-cancer activity.[1][2][3] This guide will dissect the molecular pathways through which this compound exerts its effects, providing a foundational understanding for further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and effects on cellular viability.

Table 1: Inhibitory Activity of this compound against ALK and its Mutants

| Target | IC50 (nM) | Cell Line | Reference |

| ALK | 2.1 | N/A | [3] |

| ALK L1196M | 1.3 | N/A | [3] |

| ALK G1202R | 3.9 | N/A | [3] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Comparison | Reference |

| Karpas299 | Anaplastic Large Cell Lymphoma | Not Specified | This compound demonstrated better cytotoxicity than ceritinib | [1][2] | |

| NCI-H2228 | Non-Small Cell Lung Cancer | Time- and dose-dependent inhibition of viability | Data not available in abstract | [3] |

Core Signaling Pathway of this compound Induced ER Stress

This compound initiates a signaling cascade that culminates in apoptosis through the induction of ER stress. This pathway can be broadly categorized into three main stages: ALK inhibition and ROS generation, activation of the Unfolded Protein Response (UPR), and induction of apoptosis.

ALK Inhibition and ROS Generation

The primary molecular target of this compound is the ALK receptor tyrosine kinase. By inhibiting ALK, this compound disrupts downstream pro-survival signaling pathways. A critical consequence of ALK inhibition by this compound is the increased generation of intracellular Reactive Oxygen Species (ROS).[1][2] This elevation in ROS is a key trigger for the subsequent activation of the ER stress pathway. Pre-treatment of cells with the antioxidant N-acetyl-l-cysteine (NAC) has been shown to attenuate this compound-induced apoptosis and ER stress, confirming the crucial role of ROS in this process.[1][2]

Activation of the Unfolded Protein Response (UPR)

The accumulation of ROS disrupts the protein folding capacity of the endoplasmic reticulum, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a trio of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, trigger apoptosis. The three branches of the UPR are mediated by the ER transmembrane proteins: PERK, IRE1α, and ATF6. While the specific activation of each branch by this compound requires further detailed investigation, the induction of ER stress markers confirms the engagement of this pathway.

Induction of Apoptosis

Prolonged or severe ER stress, as induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic response. A key mediator of ER stress-induced apoptosis is the transcription factor C/EBP homologous protein (CHOP). Upregulation of CHOP, along with the activation of caspases, commits the cell to apoptosis. Studies have shown that this compound treatment leads to the promotion of cell apoptosis in ALK-positive cancer cells.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound's mechanism of action. These protocols are based on standard laboratory procedures and are intended to be representative of the techniques used.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., Karpas299, NCI-H2228)

-

Complete culture medium

-

This compound (in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Materials:

-

24-well cell culture plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

-

-

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Wash the cells once with serum-free medium.

-

Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add 500 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Western Blotting for ER Stress and Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control such as β-actin.

-

Conclusion

This compound represents a promising novel ALK inhibitor with a multifaceted mechanism of action. Its ability to induce apoptosis through the generation of ROS and subsequent activation of the ER stress pathway provides a strong rationale for its further development, particularly in the context of acquired resistance to existing ALK-targeted therapies. The experimental protocols and data presented in this guide offer a foundational framework for researchers to build upon in their investigation of this compound and the broader field of ER stress-inducing anti-cancer agents. Further studies are warranted to fully elucidate the specific contributions of the PERK, IRE1α, and ATF6 branches of the UPR to the apoptotic effects of this compound and to explore its efficacy in in vivo models.

References

The Potent ALK Inhibitor ZX-29: A Technical Guide to Overcoming ALK Mutation Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, notably non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of acquired resistance, frequently driven by secondary mutations in the ALK kinase domain, presents a major clinical challenge. This technical guide provides an in-depth overview of ZX-29, a novel and potent ALK inhibitor, with a focus on its role in overcoming resistance to existing ALK-targeted therapies. We will delve into its mechanism of action, present preclinical data on its efficacy against wild-type and mutated ALK, and provide detailed experimental protocols for key assays used in its evaluation.

Introduction to ALK and Resistance Mechanisms

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In several cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK in NSCLC, resulting in constitutive activation of the ALK kinase domain.[1] This aberrant signaling drives uncontrolled cell proliferation and survival.[1]

First and second-generation ALK inhibitors, such as crizotinib, alectinib, and ceritinib, have demonstrated significant clinical efficacy. However, patients often develop resistance, limiting the long-term effectiveness of these drugs. A primary mechanism of acquired resistance is the development of secondary mutations within the ALK kinase domain. These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's efficacy. Notable resistance mutations include the L1196M "gatekeeper" mutation and the highly refractory G1202R mutation.

This compound: A Novel ALK Inhibitor

This compound is a potent and selective ALK inhibitor developed to address the challenge of acquired resistance. Preclinical studies have demonstrated its ability to effectively inhibit wild-type ALK and a range of clinically relevant ALK resistance mutations.

In Vitro Potency and Selectivity

This compound has shown potent inhibitory activity against both wild-type ALK and key resistance mutations in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| ALK (wild-type) | 2.1[1][2] |

| ALK L1196M | 1.3[1][2] |

| ALK G1202R | 3.9[1][2] |

Importantly, this compound has been shown to be inactive against the Epidermal Growth Factor Receptor (EGFR), indicating a degree of selectivity.[2]

Mechanism of Action: Overcoming Resistance

This compound employs a multi-faceted mechanism to overcome ALK mutation resistance, primarily by inducing apoptosis through endoplasmic reticulum (ER) stress.[2][3][4]

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

This compound treatment leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[4] This sustained ER stress ultimately activates the apoptotic cascade, leading to programmed cell death.[4] Studies in the Karpas299 anaplastic large cell lymphoma cell line have shown that this compound-induced apoptosis is mediated by the generation of reactive oxygen species (ROS), which contributes to ER stress.

Modulation of Autophagy

Interestingly, this compound has also been observed to induce protective autophagy in cancer cells.[4] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. In this context, it can act as a survival mechanism for cancer cells under stress. However, the inhibition of autophagy has been shown to enhance the antitumor effects of this compound, suggesting a potential combination therapy strategy.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in overcoming ALK-mutation-driven cancer.

Caption: Proposed mechanism of action of this compound.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent cytotoxic activity against ALK-rearranged NSCLC and anaplastic large cell lymphoma (ALCL) cell lines.

-

Cell Viability and Cycle Arrest: this compound inhibits the viability of NCI-H2228 (NSCLC) and Karpas299 (ALCL) cells in a time- and dose-dependent manner.[4] It induces cell cycle arrest in the G1 phase, preventing cells from progressing to the S phase of DNA replication.[4]

-

Overcoming G1202R Mutation: Crucially, this compound has been shown to overcome the drug resistance conferred by the ALK G1202R mutation, a significant challenge for second-generation ALK inhibitors.[4]

In Vivo Studies

In a mouse xenograft model using NCI-H2228 cells, this compound effectively suppressed tumor growth, demonstrating its in vivo antitumor activity.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture

-

NCI-H2228 Cells: These human NSCLC cells with an EML4-ALK fusion are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Karpas299 Cells: This human anaplastic large cell lymphoma cell line is maintained in RPMI-1640 medium with 20% FBS and 1% penicillin-streptomycin. Cells are grown in suspension and subcultured to maintain a density between 0.5 - 2 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Kinase Inhibition Assay

This assay determines the ability of this compound to inhibit ALK kinase activity.

-

Reaction Setup: In a 96-well plate, combine recombinant ALK enzyme, a specific peptide substrate, and varying concentrations of this compound in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ALK, total ALK, p-STAT3, total STAT3, PARP, Caspase-3, LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model assesses the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H2228 cells suspended in Matrigel into the flank of 6-8 week old female BALB/c nude mice.

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

Drug Administration: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.

-

Monitoring: Monitor tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Logical Workflow and Relationships

The following diagram illustrates the logical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising next-generation ALK inhibitor with potent activity against wild-type ALK and clinically significant resistance mutations, including the challenging G1202R mutation. Its mechanism of action, involving the induction of ER stress-mediated apoptosis, provides a rational basis for its efficacy in overcoming resistance. The preclinical data strongly support the further development of this compound as a potential therapeutic option for patients with ALK-positive cancers who have developed resistance to current therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this and other novel ALK inhibitors.

References

- 1. Cell Counting & Health Analysis [sigmaaldrich.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Introduction to Anaplastic Large Cell Lymphoma (ALCL)

An in-depth technical guide for researchers, scientists, and drug development professionals on the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, ZX-29, for anaplastic large cell lymphoma (ALCL) research.

Anaplastic Large Cell Lymphoma (ALCL) is a distinct type of T-cell non-Hodgkin lymphoma characterized by the proliferation of large, pleomorphic lymphoid cells that are uniformly positive for the CD30 cell-surface marker[1][2][3]. Systemic ALCL is broadly classified into two main categories based on the expression of the Anaplastic Lymphoma Kinase (ALK) protein: ALK-positive (ALK+) ALCL and ALK-negative (ALK-) ALCL[1][3].

ALK+ ALCL, which accounts for 60%-85% of ALCL cases and is more common in children and young adults, is primarily driven by chromosomal translocations involving the ALK gene[4][5][6]. The most common translocation, t(2;5)(p23;q35), results in the fusion of the ALK gene with the Nucleophosmin (NPM1) gene, creating the oncogenic NPM-ALK fusion protein[3][5][7]. This fusion leads to the constitutive activation of the ALK tyrosine kinase domain, which drives multiple downstream signaling pathways essential for tumor cell proliferation, survival, and differentiation[3][8]. Consequently, ALK is a prime therapeutic target in ALCL[9]. While ALK inhibitors have shown significant clinical efficacy, the eventual development of drug resistance necessitates the creation of new therapeutic agents[4][9].

This compound: A Novel ALK Inhibitor

This compound, or N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, is a newly synthesized, potent, and selective ALK inhibitor developed for neoplasms such as ALCL and non-small cell lung cancer (NSCLC)[4][10]. Preclinical studies have demonstrated its potent cytotoxic activity against ALK-positive cancer cells, including those that have developed resistance to other ALK inhibitors[4][9][11].

Core Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: direct inhibition of ALK signaling and induction of oxidative stress-mediated apoptosis.

Inhibition of ALK Signaling Pathway

The primary mechanism of this compound is the direct inhibition of the constitutively active ALK fusion protein. This blockade disrupts key downstream oncogenic signaling pathways critical for ALCL cell survival and proliferation, including the JAK/STAT, PI3K/AKT, and MAPK pathways[4][8]. Inhibition of these pathways leads to the downregulation of anti-apoptotic and cell cycle-promoting proteins such as Bcl-2, Bcl-xL, Mcl-1, c-Myc, survivin, and Cyclin D3[12]. The ultimate outcomes are cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis[4][12][13].

Induction of ROS-Mediated Endoplasmic Reticulum Stress

Beyond ALK inhibition, this compound increases the generation of reactive oxygen species (ROS) within the cancer cells[4]. This elevation in ROS induces endoplasmic reticulum stress (ERS), a condition that, when prolonged and severe, triggers apoptosis[4][11][13]. This represents a secondary, parallel mechanism contributing to the cytotoxicity of this compound. Studies have shown that pretreating cells with an ROS scavenger, N-acetyl-l-cysteine, can attenuate the apoptosis and ERS induced by this compound, confirming the critical role of ROS in this process[4].

Autophagy Induction

Interestingly, this compound has also been observed to induce protective autophagy in cancer cells[9][11]. Autophagy is a cellular recycling process that can sometimes help cancer cells survive stress. This finding suggests that inhibiting autophagy in combination with this compound treatment could enhance its anti-tumor effects, presenting a potential avenue for combination therapy[9][11].

Quantitative Data and Efficacy

This compound has demonstrated potent activity against wild-type ALK and, critically, against common resistance-conferring ALK mutations. Its cytotoxicity has been shown to be superior to the second-generation ALK inhibitor ceritinib in the Karpas299 ALCL cell line[4].

| Target | IC₅₀ (nM) | Cell Line Context | Reference |

| ALK (wild-type) | 2.1 | NSCLC | [11] |

| ALK L1196M Mutation | 1.3 | NSCLC | [11] |

| ALK G1202R Mutation | 3.9 | NSCLC | [11] |

Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound against various ALK forms. Note: Data from NSCLC studies are considered relevant due to the shared ALK target.

The ability of this compound to effectively inhibit the G1202R mutation is particularly significant, as this mutation confers resistance to several existing ALK inhibitors[9]. Furthermore, in vivo studies using mouse xenograft models have confirmed that this compound suppresses tumor growth, highlighting its potential for clinical application[9][11][13].

Experimental Protocols

The preclinical evaluation of this compound involved a series of standard and specialized assays to determine its mechanism and efficacy.

Cell Lines and Culture

-

Cell Lines: Studies on ALCL have utilized the NPM-ALK-positive Karpas299 cell line[4]. For broader ALK inhibition studies, NSCLC cell lines such as NCI-H2228 have also been used[13].

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability and Cytotoxicity Assay

-

Method: The cytotoxic effect of this compound is measured using assays like MTT or CCK-8.

-

Protocol:

-

Seed cells (e.g., Karpas299) in 96-well plates.

-

Treat cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Add the assay reagent (e.g., MTT) to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.

-

Cell Cycle Analysis

-

Method: Flow cytometry with propidium iodide (PI) staining.

-

Protocol:

-

Treat cells with this compound for a designated time (e.g., 24 hours).

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a PI staining solution containing RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using analysis software.

-

Apoptosis Assay

-

Method: Flow cytometry using Annexin V-FITC and PI co-staining.

-

Protocol:

-

Treat cells with this compound for a specified duration (e.g., 48 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells promptly by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

Method: Used to detect changes in the expression and phosphorylation status of target proteins.

-

Protocol:

-

Treat cells with this compound and prepare total protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, Caspase-3, Bcl-2, etc.).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reactive Oxygen Species (ROS) Detection

-

Method: Flow cytometry using the fluorescent probe DCFH-DA.

-

Protocol:

-

Treat cells with this compound.

-

Load the cells with DCFH-DA probe and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer. An increase in fluorescence corresponds to a higher level of intracellular ROS.

-

In Vivo Xenograft Model

-

Method: To assess the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Subcutaneously inject ALCL cells (e.g., Karpas299) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size.

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. The control group receives a vehicle.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry, western blot).

-

Conclusion and Future Directions

This compound is a novel and highly promising ALK inhibitor for the treatment of ALK-positive anaplastic large cell lymphoma. Its dual mechanism of action—directly inhibiting the ALK oncogenic driver and inducing ROS-mediated endoplasmic reticulum stress—provides a robust method for inducing cancer cell death[4]. Crucially, its demonstrated efficacy against clinically relevant resistance mutations, such as ALK G1202R, positions it as a potential therapeutic option for patients who have relapsed on other ALK inhibitors[9].

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with autophagy inhibitors, conventional chemotherapy, or other targeted agents to prevent resistance and enhance efficacy[9][14].

-

Clinical Trials: Advancing this compound from its current preclinical development stage into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in ALCL patients.

-

Biomarker Discovery: Identifying predictive biomarkers beyond ALK positivity that could help select patients most likely to respond to this compound treatment.

References

- 1. Anaplastic Large Cell Lymphoma - Lymphoma Research Foundation [lymphoma.org]

- 2. Anaplastic large cell lymphoma: pathology, genetics, and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaplastic Large Cell Lymphoma: Molecular Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anaplastic large-cell lymphoma - Wikipedia [en.wikipedia.org]

- 6. ALK-positive anaplastic large cell lymphoma in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anaplastic Large Cell Lymphoma: Overview, Subtypes of ALCL, Genetic-Molecular Characteristics and Their Effects [emedicine.medscape.com]

- 8. Frontiers | Updates in pathobiological aspects of anaplastic large cell lymphoma [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. immune-system-research.com [immune-system-research.com]

- 12. Selective inhibition of STAT3 induces apoptosis and G(1) cell cycle arrest in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic Drug Combinations Prevent Resistance in ALK+ Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-Tumor Activity of ZX-29 in ALK-Positive Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of ZX-29, a novel and potent inhibitor of anaplastic lymphoma kinase (ALK), in the context of ALK-positive non-small cell lung cancer (NSCLC). The emergence of resistance to existing ALK inhibitors remains a significant clinical challenge, necessitating the development of next-generation therapies.[1][2] this compound has demonstrated significant promise in overcoming these resistance mechanisms, including the formidable ALK G1202R mutation.[1][2][3] This document summarizes the key preclinical findings, details the experimental methodologies used to evaluate this compound's efficacy, and visualizes the compound's mechanism of action through signaling pathway and workflow diagrams.

Quantitative Efficacy of this compound

This compound exhibits potent cytotoxic activity against ALK-positive NSCLC cells. Its efficacy has been quantified through various in vitro assays, with key data summarized in the tables below.

Table 1: Inhibitory Activity of this compound against ALK Kinase

| Kinase Target | IC50 (nM) |

| ALK (wild-type) | 2.1[4] |

| ALK L1196M | 1.3[4] |

| ALK G1202R | 3.9[4] |

Table 2: Cellular Activity of this compound in ALK-Positive NSCLC Cell Lines

| Cell Line | Assay | Parameter | Value |

| NCI-H2228 | Cell Viability | Time- and dose-dependent inhibition | - |

| NCI-H2228 | Cell Cycle | G1 phase arrest | - |

| Karpas299 | Cytotoxicity | More potent than ceritinib | - |

Mechanism of Action: Induction of Apoptosis via Endoplasmic Reticulum Stress

This compound exerts its anti-tumor effects primarily by inducing apoptosis through the endoplasmic reticulum (ER) stress pathway.[2][4] This is a key differentiator from other ALK inhibitors. Furthermore, this compound has been shown to induce protective autophagy; inhibiting this process can enhance the therapeutic effect of the compound.[1][2][3]

Signaling Pathway of this compound in ALK-Positive NSCLC

The following diagram illustrates the proposed signaling cascade initiated by this compound in ALK-positive NSCLC cells.

Caption: this compound inhibits the ALK fusion protein and induces ER stress, leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on ALK-positive NSCLC cell lines.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate ALK-positive NSCLC cells (e.g., NCI-H2228) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Workflow:

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Detailed Steps:

-

Cell Treatment: Seed and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

This protocol outlines the general procedure for detecting the phosphorylation status of ALK and the expression of key proteins in the ER stress and autophagy pathways.

Detailed Steps:

-

Cell Lysis: Treat cells with this compound for the indicated times. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

p-ALK (Tyr1604)

-

Total ALK

-

p-STAT3 (Tyr705)

-

Total STAT3

-

PERK

-

p-IRE1α

-

ATF4

-

CHOP

-

LC3B

-

Beclin-1

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion